Triethylene glycol monobutyl ether

Übersicht

Beschreibung

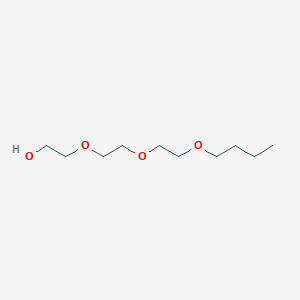

Triethylene glycol monobutyl ether (TEGMBE, CAS 143-22-6) is a glycol ether with the molecular formula C₁₀H₂₂O₄. It is characterized by three ethylene oxide units and a butyl group, giving it a balance of hydrophilic and hydrophobic properties. TEGMBE is widely used as a solvent in coatings, inks, hydraulic fluids, and industrial cleaners due to its high flash point, slow evaporation rate, and excellent coupling efficiency . Its synonyms include butoxytriglycol, triethylene glycol n-butyl ether, and Dowanol TBAT .

Regulatory assessments by the U.S. EPA and REACH classify TEGMBE as a high-production-volume chemical (≥1,000 tonnes/year in the EU) with applications in consumer products, industrial formulations, and manufacturing .

Vorbereitungsmethoden

Die Synthese von Levopropoxyphen umfasst mehrere Schritte:

Mannich-Reaktion: Propiophenon reagiert mit Formaldehyd und Dimethylamin zu dem entsprechenden Aminoketon.

Grignard-Reaktion: Das Aminoketon wird mit Benzylmagnesiumbromid umgesetzt, um den Aminoalkohol zu erzeugen.

Veresterung: Der Aminoalkohol wird unter Verwendung von Propionsäureanhydrid verestert, um Levopropoxyphen zu erhalten.

Industrielle Produktionsverfahren würden diese Schritte typischerweise beinhalten, jedoch in größerem Maßstab und unter Gewährleistung von Reinheit und Konsistenz durch strenge Qualitätskontrollmaßnahmen.

Analyse Chemischer Reaktionen

Levopropoxyphen-Napsylate unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Diese Reaktion kann durch Reagenzien wie Kaliumpermanganat oder Chromtrioxid erleichtert werden, was zur Bildung von Carbonsäuren führt.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können Levopropoxyphen zu den entsprechenden Alkoholen reduzieren.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Levopropoxyphen-Napsylate wurde für verschiedene Anwendungen untersucht:

Chemie: Es dient als Modellverbindung für die Untersuchung von Stereoisomerie und chiraler Synthese.

Biologie: Die Forschung konzentrierte sich auf seine Wechselwirkungen mit biologischen Rezeptoren, insbesondere im Zusammenhang mit seinen Antitussiv-Eigenschaften.

Medizin: Obwohl es hauptsächlich als Antitussivum verwendet wurde, wurde sein pharmakologisches Profil auf mögliche analgetische Wirkungen untersucht.

Industrie: Die Synthese und Reaktionen der Verbindung sind von Interesse bei der Entwicklung neuer Arzneimittel und chemischer Prozesse

5. Wirkmechanismus

Levopropoxyphen übt seine Wirkung hauptsächlich durch seine Wirkung auf das zentrale Nervensystem aus. Es bindet an bestimmte Rezeptoren im Gehirn und reduziert den Hustenreflex. Im Gegensatz zu seinem Enantiomer Dextropropoxyphen, das analgetische Wirkungen hat, ist die Hauptwirkung von Levopropoxyphen antitusiv. Es bindet schlecht an den Sigma-1-Rezeptor, was seinen Mechanismus von anderen Antitussiva unterscheidet .

Wirkmechanismus

Levopropoxyphene exerts its effects primarily through its action on the central nervous system. It binds to specific receptors in the brain, reducing the cough reflex. Unlike its enantiomer, dextropropoxyphene, which has analgesic effects, levopropoxyphene’s primary action is antitussive. It binds poorly to the sigma-1 receptor, which differentiates its mechanism from other antitussives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Glycol Ethers

Structural and Physical Properties

Glycol ethers are categorized by the number of ethylene oxide (EO) units and the alkyl chain length. Key compounds compared include:

- Ethylene Glycol Monobutyl Ether (EGBE, 2-Butoxyethanol, CAS 111-76-2): 1 EO unit.

- Diethylene Glycol Monobutyl Ether (DGBE, CAS 112-34-5): 2 EO units.

- Triethylene Glycol Monobutyl Ether (TEGMBE): 3 EO units.

- Triethylene Glycol Monomethyl Ether (TEGMME, CAS 112-35-6): 3 EO units with a methyl group.

Table 1: Physical Properties

*Estimated based on structural analogs .

Key Trends :

- Increasing EO units raise boiling points and water solubility.

- Longer alkyl chains (e.g., butyl vs. methyl) reduce volatility and enhance hydrophobicity.

Table 2: Industrial Uses

Divergence :

- TEGMBE’s high flash point and water compatibility make it ideal for latex paints and water-based coatings, whereas EGBE is phased out in some regions due to toxicity concerns .

- DGBE’s environmental persistence limits its use despite similar solvent properties .

Toxicity and Environmental Impact

Table 3: Toxicity Profiles

Critical Insights :

- EGBE is the most toxic, with hematological effects driving strict exposure limits .

- TEGMBE’s lower volatility and slower metabolism reduce acute risks, but chronic exposure may cause skin dryness .

Environmental Behavior

Biologische Aktivität

Triethylene glycol monobutyl ether (TGBE), a compound with the chemical formula and CAS number 143-22-6, is widely used in various industrial applications, including solvents, coatings, and cleaning agents. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the biological effects of TGBE based on diverse research findings, including toxicity studies, dermal absorption, and its impact on cellular functions.

Chemical Structure:

- Molecular Formula:

- Molecular Weight: 206.3 g/mol

- Boiling Point: 278°C

- Melting Point: -35°C

- Solubility: Miscible in water

Applications:

- Used as a solvent in inks, coatings, and hydraulic fluids.

- Acts as a plasticizer and coupling agent in various formulations.

- Employed in automotive care products and cleaning agents .

Acute Toxicity Studies

Research indicates that TGBE exhibits low acute toxicity. In studies involving rats:

- Oral doses of 3% in water showed no signs of toxicity, while 10% led to mortality by day 12 .

- Inhalation exposure to aerosolized TGBE at concentrations up to 1 g/m³ for six hours daily over nine days did not result in observable toxicity .

Dermal Absorption and Skin Irritation

A significant study assessed TGBE's ability to penetrate human skin:

- Human skin samples exposed to TGBE showed that it penetrated at rates significantly slower than monoethylene glycol ethers, indicating a reduced potential for systemic toxicity .

- Skin irritation studies revealed minimal injury to rabbit eyes and no significant skin irritation .

Long-term Exposure Studies

Long-term studies have provided insights into the chronic effects of TGBE:

- Rats fed diets containing 4% TGBE for two years exhibited no significant toxic effects .

- Prolonged exposure to supersaturated vapor did not result in treatment-related effects over 13 months .

Recent studies have explored the cellular mechanisms affected by TGBE:

- Cytotoxicity: In vitro studies demonstrated that glycol ethers, including TGBE, induced cytotoxicity at high concentrations (mM range) in stem cell-derived cardiomyocytes and hepatocytes. However, effects were generally observed at concentrations lower than those required for ethylene glycol-based compounds .

- Gene Expression Modulation: TGBE has been shown to up-regulate virulence-associated genes in Streptococcus mutans, a bacterium linked to dental caries. This suggests that TGBE may influence microbial behavior in oral environments, potentially impacting biofilm formation .

Summary of Key Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | No toxicity at 3% oral dose; mortality at 10%. |

| Dermal Absorption | Slower penetration through human skin compared to monoethylene glycol ethers. |

| Long-term Exposure | No significant toxic effects observed in rats over two years at dietary levels of 4%. |

| Cellular Effects | Induced cytotoxicity at high concentrations; up-regulation of genes related to biofilm formation. |

Case Studies

- Dermal Exposure Assessment :

- Microbial Interaction :

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of triethylene glycol monobutyl ether (TGBE) relevant to experimental design?

TGBE (CAS 143-22-6) is a glycol ether with the molecular formula C10H22O4, molecular mass 206.15 g/mol, boiling point 278°C, and density 0.989 g/cm³ at 20°C . Its water solubility and miscibility with organic solvents make it suitable for formulations requiring hydrophilic-lipophilic balance. Researchers should prioritize purity verification (≥97% by GC-MS) and storage in inert containers to avoid hydrolysis or oxidation .

Q. What standardized methods are recommended for identifying and quantifying TGBE in laboratory samples?

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize using a polar capillary column (e.g., DB-WAX) and electron ionization mode. Calibrate with certified reference materials (CRMs) to minimize matrix effects .

- Fourier-Transform Infrared Spectroscopy (FTIR): Characterize functional groups (e.g., -OH stretching at 3400 cm⁻¹, ether C-O-C at 1100 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 210 nm for aqueous samples .

Q. How should TGBE be handled to mitigate laboratory exposure risks?

- Engineering Controls: Use fume hoods with face velocity ≥0.5 m/s to limit inhalation of vapors (flashpoint: 143°C) .

- Personal Protective Equipment (PPE): Nitrile gloves (≥0.11 mm thickness) and chemical goggles to prevent dermal/ocular irritation .

- Waste Disposal: Neutralize with alkaline solutions (e.g., 1M NaOH) before incineration to avoid releasing toxic alkoxy acids .

Advanced Research Questions

Q. How can researchers reconcile conflicting toxicity data from in vivo studies on TGBE?

Conflicting results (e.g., testicular toxicity vs. no observed adverse effects) often arise from species-specific metabolic pathways or exposure durations. Methodological approaches include:

- Benchmark Dose (BMD) Modeling: Apply U.S. EPA guidelines to derive point-of-departure values, accounting for interspecies variability and uncertainty factors .

- Comparative Metabolomics: Analyze urinary metabolites (e.g., butoxyacetic acid) in rodents vs. human hepatocyte models to identify critical toxicity pathways .

Q. What experimental designs are optimal for assessing TGBE’s environmental fate in aquatic systems?

- Biodegradation Studies: Use OECD 301F respirometry with activated sludge inoculum to measure biochemical oxygen demand (BOD) over 28 days. TGBE’s half-life in water is >60 days due to ether bond stability, but bioaugmentation with Serratia spp. accelerates degradation .

- Adsorption Modeling: Apply Freundlich isotherms to quantify soil-water partitioning coefficients (Kd), which correlate with organic carbon content (log Koc ≈ 1.5) .

Q. How can researchers address uncertainties in TGBE’s reproductive toxicity mechanisms?

- In Vitro Assays: Use Leydig cell cultures to assess testosterone suppression via LC-MS quantification of steroidogenic enzymes (e.g., 17β-HSD) .

- Transgenerational Studies: Expose Caenorhabditis elegans to subchronic TGBE doses (10–100 ppm) and evaluate F2 progeny for developmental abnormalities via RNA-seq .

Q. What advanced analytical techniques resolve TGBE’s phase partitioning in vapor/aerosol mixtures?

- Miniaturized Sampling Systems: Deploy Helmholtz-Zentrum’s low-flow (0.5 L/min) inhalable aerosol samplers with XAD-7 sorbent tubes. Analyze using thermal desorption-GC-MS to distinguish vapor (TGBE) vs. particulate (degradation byproducts) phases .

Q. Data Contradiction Analysis

Q. How to interpret discrepancies in TGBE’s hematotoxicity across studies?

Dodd et al. (1983) reported no hemolytic anemia in Fischer 344 rats at 50 ppm (90-day inhalation), while later studies noted erythrocyte fragility at similar doses. Key considerations:

- Dose Metrics: Adjust for alveolar ventilation rates (rat vs. human) using physiologically based pharmacokinetic (PBPK) models .

- Confounding Factors: Control for co-exposure to glycol ether metabolites (e.g., ethylene glycol) in feed or bedding .

Q. Methodological Tables

Table 1. Critical Physicochemical Properties of TGBE

| Property | Value | Method (Reference) |

|---|---|---|

| Boiling Point | 278°C | ASTM D1078 |

| log Kow | 1.2 | OECD 117 HPLC |

| Vapor Pressure | 0.01 mmHg at 25°C | EPA EPI Suite |

Table 2. Toxicity Endpoints from Key Studies

| Study | Species | Exposure Route | LOEL (mg/kg/day) | Critical Effect |

|---|---|---|---|---|

| Dodd et al. (1983) | Rat (F344) | Inhalation | 200 | Testicular atrophy |

| Tyler (1984) | Human | Dermal | 100 | Erythema |

Eigenschaften

IUPAC Name |

2-[2-(2-butoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBPKKZHLDDMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021520 | |

| Record name | 2-[2-(2-Butoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Colorless to yellow hygroscopic liquid; [CHEMINFO] Faintly yellow-green liquid; [MSDSonline], COLOURLESS LIQUID. | |

| Record name | Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

278 °C, Freezing point: -47.6 °C. BP: decomposes. Combustible | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

290 °F (143 °C) (CLOSED CUP), 143 °C c.c. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in ethanol, methanol, Miscible with water., Solubility in water: miscible | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9890 g/cu cm at 20 °C, Relative density (water = 1): 0.98 (25 °C) | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 [mmHg], 2.50X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

143-22-6 | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol monobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxytriglycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(2-Butoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(2-butoxyethoxy)ethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC116GRO69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Freezing point: -35.2 °C, -35 °C | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0965 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.